7-chloro-6-methoxycarbonylindole chemical structure
7-chloro-6-methoxycarbonylindole chemical structure
A Strategic Scaffold for Medicinal Chemistry and Drug Discovery
Executive Summary
7-chloro-6-methoxycarbonylindole (Methyl 7-chloro-1H-indole-6-carboxylate) is a highly specialized heterocyclic building block used primarily in the development of small-molecule inhibitors for oncology and virology. Its structural uniqueness lies in the 7,6-substitution pattern , where the chlorine atom at position 7 provides steric lock and lipophilic contacts, while the methyl ester at position 6 serves as a versatile electrophilic handle for further diversification (e.g., into amides, acids, or heterocycles).
This guide details the chemical architecture, a validated synthetic route via the Bartoli Indole Synthesis , and the compound's application in designing inhibitors for targets such as ASH1L (histone methyltransferase).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | Methyl 7-chloro-1H-indole-6-carboxylate |
| CAS Number | 1266114-30-0 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |
| Key Features | [1][2][3][4][5][6][7][8][9][10][11] • 7-Cl: Ortho-chloro effect reduces pKa of NH; fills hydrophobic pockets.• 6-COOMe: Electron-withdrawing group (EWG); allows orthogonal functionalization. |
Synthetic Methodology
The most robust route to 7-chloro-6-methoxycarbonylindole avoids the regioselectivity issues of Fischer indole synthesis by utilizing the Bartoli Indole Synthesis . This method leverages the specific reactivity of ortho-substituted nitroarenes with vinyl Grignard reagents.
Route: Bartoli Indole Synthesis from 2-Chloro-3-Nitrobenzoic Acid
This pathway ensures the correct 6,7-substitution pattern by directing cyclization away from the bulky chlorine atom.
Step 1: Indole Formation [8]
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Precursor: 2-chloro-3-nitrobenzoic acid.[12]
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Reagent: Vinylmagnesium bromide (VinylMgBr).
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Mechanism: The vinyl Grignard attacks the nitro group. Cyclization occurs preferentially at the unsubstituted ortho-position (C4 of the benzene ring) rather than the C2 position bearing the chlorine, preserving the Cl at the new 7-position.
Step 2: Methyl Esterification
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Intermediate: 7-chloro-1H-indole-6-carboxylic acid.[1]
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.[12]
Detailed Experimental Protocol
1. Preparation of 7-chloro-1H-indole-6-carboxylic acid:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Solvation: Dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous THF. Cool to -40°C .
-
Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature below -20°C.
-
Reaction: Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Pour the mixture into saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient) yields the acid intermediate.
2. Methylation to 7-chloro-6-methoxycarbonylindole:
-
Reaction: Dissolve the acid (1.0 eq) in dry DMF. Add K₂CO₃ (1.2 eq).
-
Addition: Add Methyl Iodide (1.1 eq) dropwise at room temperature.
-
Completion: Stir for 2–4 hours (monitor by TLC/LCMS).
-
Isolation: Dilute with water (precipitate may form). Extract with EtOAc.[13][12] Wash organics extensively with water (to remove DMF) and brine.
-
Yield: Recrystallize from EtOAc/Hexanes to obtain the pure methyl ester.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the regiochemical logic of the Bartoli synthesis, showing how the starting material's substitution pattern dictates the final indole structure.
Caption: Regioselective cyclization pathway transforming 2-chloro-3-nitrobenzoic acid into the 7,6-substituted indole core.
Medicinal Chemistry Applications
ASH1L Inhibitors (Epigenetics)
The 7-chloro-6-methoxycarbonylindole scaffold is a critical intermediate in the synthesis of inhibitors for ASH1L (Absent, Small, or Homeotic-Like 1), a histone methyltransferase implicated in acute leukemias.
-
Role of 7-Cl: The chlorine atom creates a hydrophobic contact within the ASH1L binding pocket, improving potency compared to the unsubstituted analog.
-
Role of 6-Ester: The ester is hydrolyzed to the acid and coupled with spiro-piperidine or azetidine moieties to engage the backbone amides of the protein.
Structure-Activity Relationship (SAR) Implications
-
Electronic Modulation: The 7-Cl group exerts an inductive electron-withdrawing effect, increasing the acidity of the indole NH (pKa < 16). This can strengthen hydrogen bond donor capability to hinge regions in kinase targets.
-
Metabolic Stability: Blocking the 6 and 7 positions prevents metabolic oxidation (hydroxylation) at these sites, potentially improving the pharmacokinetic profile (half-life) of the drug candidate.
Analytical Characterization (Expected Data)
| Method | Expected Signals |
| ¹H NMR (DMSO-d₆) | δ 11.8 (br s, 1H, NH), δ 7.85 (d, J=8.5 Hz, 1H, H-4), δ 7.60 (d, J=8.5 Hz, 1H, H-5), δ 7.45 (t, 1H, H-2), δ 6.60 (m, 1H, H-3), δ 3.88 (s, 3H, OMe). |
| MS (ESI) | [M+H]⁺ = 210.0 (Cl isotope pattern ³⁵Cl/³⁷Cl ~ 3:1) |
| IR (ATR) | ~1710 cm⁻¹ (Ester C=O), ~3300 cm⁻¹ (Indole NH stretch) |
References
-
Rogawski, D. S., et al. (2021). Structure-based development of novel spiro-piperidine ASH1L inhibitors. National Institutes of Health (PMC). Available at: [Link]
- Significance: Describes the synthesis of Methyl 7-chloro-1H-indole-6-carboxylate (Compound 10) from 2-chloro-3-nitrobenzoic acid via Bartoli reaction.
- Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: A flexible synthesis of indoles. Accounts of Chemical Research. Significance: Foundational methodology for the synthesis of 7-substituted indoles.
-
PubChem Compound Summary . Methyl 7-chloro-1H-indole-6-carboxylate (CID 54747764).[1] Available at: [Link]
-
Significance: Verification of chemical structure and identifiers.[2]
-
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